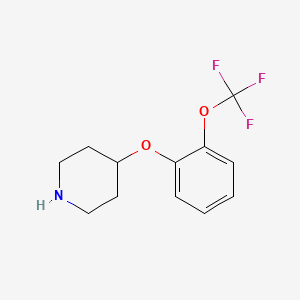
4-(2-(Trifluoromethoxy)phenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-(Trifluoromethoxy)phenoxy)piperidine” is a chemical compound with the molecular formula C12H14F3NO2 . It is also known by the name TFP or 4-Trifluoromethoxyphenylpiperidine. This compound was first synthesized by a team of medicinal chemists at Pfizer Inc.
Molecular Structure Analysis
The molecular structure of “4-(2-(Trifluoromethoxy)phenoxy)piperidine” is represented by the InChI key RPQOTFPZKNHYFB-UHFFFAOYSA-N . The compound has a molecular weight of 261.24 g/mol .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 261.24 g/mol . The compound has an empirical formula of C12H14F3NO2 .Aplicaciones Científicas De Investigación
1. Identification in Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances
4-(2-(Trifluoromethoxy)phenoxy)piperidine was detected as a related substance in a drug for Multidrug-Resistant Tuberculosis (MDR-TB), highlighting its role in pharmaceutical formulations and drug impurity profiling (S. Jayachandra et al., 2018).
2. Synthesis of Superpositional Analogs
The compound has been synthesized and studied as a superpositional analog of fluoxetine, which is an antidepressant. This application underlines its importance in the development of new therapeutic agents (E. Corey et al., 1993).
3. Development of Radiolabeled Probes
Halogenated derivatives of 4-(2-(Trifluoromethoxy)phenoxy)piperidine were synthesized as potential sigma receptor ligands. This research is significant for the development of probes for in vivo tomographic studies of sigma receptors (R. Waterhouse et al., 1997).
4. Evaluation of Antidepressant Activity
The compound has been utilized in the synthesis and evaluation of antidepressant activity. It was found to exhibit fluoxetine-like antireserpine and anorexigenic activity, which contributes to the understanding of its potential therapeutic effects (S. Kiran Kumar et al., 2004).
5. In Vivo Wound-Healing Potential
Derivatives of this compound were synthesized and evaluated for in vivo wound-healing activity. This highlights its potential application in the development of new therapeutic agents for wound healing (K. Vinaya et al., 2009).
6. Anti-Tuberculosis Activity
It has been part of the discovery and synthesis process in the search for compounds with anti-tuberculosis activity. This research is important for finding new treatments for tuberculosis (Dianqing Sun et al., 2009).
7. Inhibitors of Soluble Epoxide Hydrolase
The compound was involved in the discovery of piperidinol analogs as inhibitors of soluble epoxide hydrolase, showing its relevance in biochemical research (R. Thalji et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(trifluoromethoxy)phenoxy]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFSVYZILNPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639905 |
Source


|
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Trifluoromethoxy)phenoxy)piperidine | |
CAS RN |
902836-49-1 |
Source


|
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Trifluoromethoxy)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
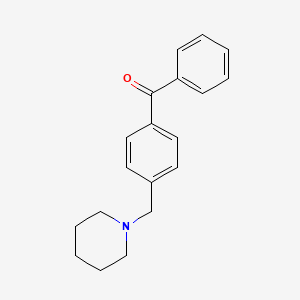
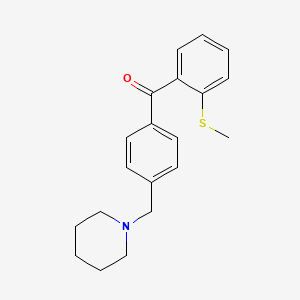
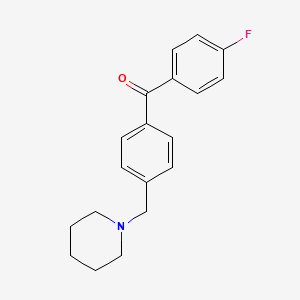
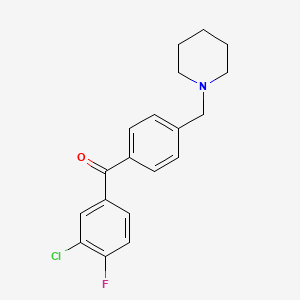


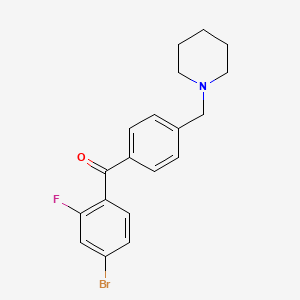
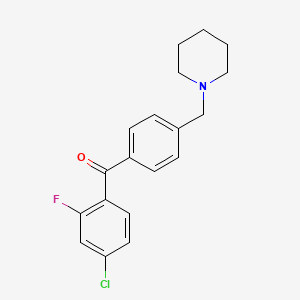
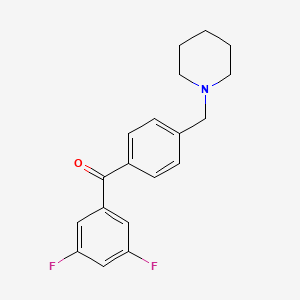
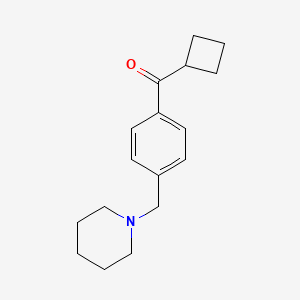
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)